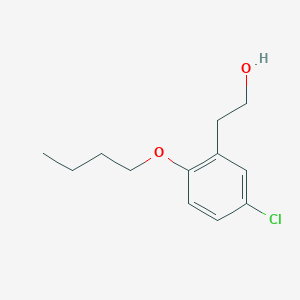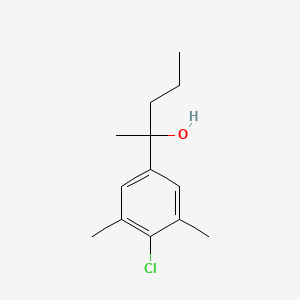![molecular formula C13H19FN2S B7997435 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol](/img/structure/B7997435.png)
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a fluorine atom attached to a thiophenol ring, which is further substituted with a 4-ethylpiperazino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorothiophenol and 4-ethylpiperazine.
Nucleophilic Substitution: The 4-fluorothiophenol undergoes a nucleophilic substitution reaction with 4-ethylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions: 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.
Substitution: Nucleophiles (amines, thiols); solvent: DMF or DMSO; temperature: 80-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperazine moiety contributes to the compound’s overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol
- 4-Fluoro-2-[(4-phenylpiperazino)methyl]thiophenol
- 4-Fluoro-2-[(4-isopropylpiperazino)methyl]thiophenol
Comparison:
- 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and binding interactions.
- 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol has a methyl group instead of an ethyl group, which may result in different biological activity and solubility.
- 4-Fluoro-2-[(4-phenylpiperazino)methyl]thiophenol contains a phenyl group, potentially altering its hydrophobicity and receptor binding profile.
- 4-Fluoro-2-[(4-isopropylpiperazino)methyl]thiophenol features an isopropyl group, which can affect its steric interactions and metabolic stability.
特性
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-9-12(14)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJNDABEXOLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997452.png)
